N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a benzimidazole ring, a furan ring, and an oxazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzimidazole could be formed via a condensation reaction, the furan might be introduced via a palladium-catalyzed coupling, and the oxazole could be formed via a cyclodehydration reaction.Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties. The presence of multiple amide groups could result in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The amide groups could undergo hydrolysis, and the heterocyclic rings might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar amide groups could make it soluble in polar solvents, and the aromatic rings might contribute to its UV/Vis absorption spectrum.Applications De Recherche Scientifique
Research on Benzimidazole and Furan Derivatives
Benzimidazole and furan derivatives are prominent in medicinal chemistry due to their wide range of biological activities. Compounds containing these moieties have been explored for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Anticancer Research
Benzimidazole derivatives, such as those studied by Didolkar et al. (1986) in the context of isolation perfusion for melanoma treatment with imidazole carboxamide (DTIC), highlight the exploration of such compounds in oncology. Although not directly correlating to the specific compound , this research indicates the ongoing interest in benzimidazole-based treatments for cancer, including their safety and efficacy profiles (Didolkar et al., 1986).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c23-15(18-8-14-19-10-4-1-2-5-11(10)20-14)12-9-26-17(21-12)22-16(24)13-6-3-7-25-13/h1-7,9H,8H2,(H,18,23)(H,19,20)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNTPPJAIPDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.